4-(tert-butyl)-N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-[[4-(3,4-dichlorophenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24Cl2N6O2S2/c1-25(2,3)16-6-4-15(5-7-16)22(35)29-13-20-31-32-24(33(20)17-8-9-18(26)19(27)12-17)37-14-21(34)30-23-28-10-11-36-23/h4-12H,13-14H2,1-3H3,(H,29,35)(H,28,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEJTXYHMIXALC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC(=C(C=C3)Cl)Cl)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24Cl2N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(tert-butyl)-N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure
The molecular formula of the compound is . The structure features a thiazole moiety, which is known for its diverse biological activities, particularly in anticancer and antimicrobial applications.
The biological activity of this compound can be attributed to several structural components:
- Thiazole Moiety : This component has been associated with cytotoxic effects and plays a significant role in the inhibition of cancer cell proliferation.
- Triazole Ring : Known for its antifungal properties, the triazole ring contributes to the compound's ability to interfere with cellular processes.
- Chlorophenyl Substituent : The presence of chlorine atoms on the phenyl ring enhances the lipophilicity and biological activity of the compound.
Anticancer Activity
Several studies have evaluated the anticancer potential of compounds containing thiazole and triazole moieties. For instance:
- In Vitro Studies : The compound showed significant cytotoxicity against various cancer cell lines. An IC50 value (the concentration required to inhibit cell growth by 50%) was reported at approximately for related thiazole derivatives . The presence of electron-donating groups such as tert-butyl enhances this activity by improving solubility and cellular uptake.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties:
- Bacterial Inhibition : In studies assessing antimicrobial efficacy against Mycobacterium tuberculosis and other pathogens, related compounds exhibited varying degrees of inhibition . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study 1: Anticancer Efficacy
A study published in MDPI demonstrated that derivatives similar to our compound were evaluated for their anticancer activity in human colon cancer cells (HCT116). Compounds showed high potency with IC50 values significantly lower than standard chemotherapeutics like doxorubicin . Molecular docking studies indicated that these compounds may act via inhibition of key enzymes involved in cancer cell proliferation.
Case Study 2: Antimicrobial Activity
Research conducted on thiazole derivatives indicated that compounds with similar structures demonstrated strong selectivity against bacterial strains such as Staphylococcus aureus. The best-performing compounds had IC50 values comparable to established antibiotics . This suggests that our target compound may exhibit similar antimicrobial properties.
Data Summary Table
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole and thiazole structures. For instance, thiazole derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of the triazole ring enhances the biological activity of these compounds. In particular, derivatives similar to the compound have demonstrated promising results against human lung adenocarcinoma cells and glioblastoma cells, with notable IC50 values suggesting effective apoptosis induction in treated cells .
Table 1: Anticancer Activity of Thiazole and Triazole Derivatives
| Compound Type | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Thiazole | A549 (Lung Cancer) | 23.30 ± 0.35 | Induction of apoptosis |
| Triazole | U251 (Glioblastoma) | <30 | Cell cycle arrest and apoptosis |
Antimicrobial Properties
The triazole ring is well-known for its antimicrobial properties. Research indicates that compounds featuring this moiety can effectively inhibit fungal pathogens, making them suitable candidates for agricultural applications as fungicides. The compound in focus may exhibit similar properties due to its structural characteristics, which warrant further investigation into its efficacy against common plant pathogens .
Fungicidal Activity
The compound's potential as a fungicide is supported by the activity of related triazole derivatives that have been utilized in agriculture. Triazoles function by inhibiting ergosterol biosynthesis, a vital component of fungal cell membranes. This mode of action suggests that the compound could be developed into an effective agricultural fungicide targeting a range of fungal diseases affecting crops .
Table 2: Fungicidal Activity of Triazole Derivatives
| Compound Type | Target Pathogen | Mode of Action |
|---|---|---|
| Triazole | Fusarium spp. | Ergosterol biosynthesis inhibition |
| Triazole | Aspergillus spp. | Disruption of cell membrane integrity |
Case Study 1: Synthesis and Evaluation
A study conducted by Evren et al. (2019) synthesized various thiazole derivatives and evaluated their anticancer properties using MTT assays. The results indicated that specific modifications to the thiazole structure significantly enhanced cytotoxicity against human cancer cell lines . This underscores the importance of structural diversity in enhancing biological activity.
Case Study 2: Agricultural Application Testing
In another study focusing on agricultural applications, researchers tested several triazole-based compounds against common crop pathogens. The findings revealed that these compounds effectively reduced fungal growth in vitro and showed promise for field application trials . This suggests that the compound could be similarly effective if tested under appropriate conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of 1,2,4-triazole derivatives with diverse substitutions. Below is a comparative analysis with structurally related compounds:
Key Comparative Insights
Triazole Core Modifications: The target compound’s 3,4-dichlorophenyl substitution contrasts with the 2,4-difluorophenyl group in compounds [7–9], which may enhance lipophilicity and alter target selectivity .
Spectral Signatures :
- The absence of C=O IR bands in compounds [7–9] confirms thione tautomerism, whereas the target compound’s benzamide group would exhibit a strong C=O stretch (~1680 cm⁻¹) .
- Thiadiazole-containing derivatives show distinct C=N stretches (1600 cm⁻¹), absent in the target compound’s IR profile .
Compounds with dichlorophenyl groups (e.g., [12]) are often associated with anti-inflammatory or kinase-inhibitory roles, aligning with the target’s hypothesized mechanism .
Synthetic Complexity :
- The target compound’s synthesis likely requires precise control of thioether formation and amidation, akin to the multi-step protocols in and . Yields for such reactions typically range from 40–70% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
